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Compound of Interest

Compound Name: PPA-250

Cat. No.: B540045

CG200745, also known as Ivaltinostat, is a pan-HDAC inhibitor. In the context of "PPA-250,"
this likely refers to a specific formulation and dosage of 250 mg/m2 of a CG200745 preparation
used in clinical trials for advanced solid malignancies, including pancreatic cancer.

Data Presentation: Comparison with Standard-of-
Care

The following table summarizes the clinical trial outcomes for standard first-line treatments for
advanced pancreatic cancer, providing a benchmark against which future trial data for
CG200745 can be compared.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b540045?utm_src=pdf-interest
https://www.benchchem.com/product/b540045?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b540045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Treatment Regimen

Median Overall
Survival (OS)

Median
Progression-Free Key Clinical Trial
Survival (PFS)

FOLFIRINOX 11.1 months 6.4 months PRODIGEJ1]
Gemcitabine + nab-

) 8.5 months 5.5 months MPACTI[1]
paclitaxel
Gemcitabine +

o 6.2 months Not Reported NCIC CTG PA.3[1]
erlotinib
Gemcitabine

6.8 months 3.3 months PRODIGE[1]

Monotherapy

CG200745 (Phase )

Stable disease in
57.1% of patients (at

least 6 weeks)

First-in-human

Not Applicable
PP study[2]

Note: The CG200745 data is from a Phase | trial in various solid tumors and is not a direct

comparison with the Phase lll trials of the other regimens in pancreatic cancer.

Experimental Protocols

Preclinical In Vitro Study of CG200745 in Pancreatic Cancer Cells[3]

o Cell Lines: Three human pancreatic cancer cell lines were used.

o Treatment: Cells were treated with varying concentrations of CG200745. Combination

treatments with gemcitabine and erlotinib were also performed.

e Assays:

o Cell Viability: Assessed to determine the anti-proliferative effects.

o Apoptosis Analysis: Expression of apoptotic proteins such as PARP and caspase-3 was

measured.
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o Histone Acetylation: Levels of acetylated histone H3 were quantified to confirm HDAC
inhibition.

o Key Findings: CG200745 induced the expression of apoptotic proteins and increased
acetylated histone H3 levels. When combined with gemcitabine/erlotinib, it showed
significant growth inhibition and synergistic antitumor effects.[3]

Preclinical In Vivo Xenograft Model[3]

Animal Model: A mouse xenograft model of pancreatic cancer was used.

Treatment: Mice were treated with CG200745 in combination with gemcitabine and erlotinib.

Outcome Measures: Tumor size was measured to evaluate the in vivo anti-tumor efficacy.

Key Findings: The combination of gemcitabine/erlotinib and CG200745 reduced tumor size
by up to 50%.[3]

First-in-Human Phase | Clinical Trial of CG200745[2]

o Patient Population: 28 patients with refractory solid malignancies.

o Dosage: Dose escalation from 1.8 to 250 mg/m2.

o Administration: Intravenous administration weekly for 3 weeks, followed by a 1-week break.

e Pharmacodynamics: Acetylated histone H4 in peripheral blood mononuclear cells (PBMCs)
and tumor tissue was measured.

o Key Findings: The maximum tolerated dose (MTD) was not reached, but further dose
escalation was not pursued as the pharmacodynamic effect plateaued at doses above 51
mg/mz2. A dose of 250 mg/m2 was recommended for future Phase Il trials.[2]

Mandatory Visualization
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Signaling Pathway of HDAC Inhibition by CG200745

CG200745 (lvaltinostat)
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Mechanism of Action of PPA250 on the INOS Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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